N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine
Description
N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine is a synthetic quinazoline derivative characterized by a nitro group at the 6-position of the quinazoline core and a 2-(4-bromophenyl)ethyl substituent on the 4-amine. Quinazoline derivatives are widely studied for their biological activities, particularly as kinase inhibitors and therapeutic agents .
For example, describes the synthesis of 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine via reaction of 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine . Adapting this method, the target compound could plausibly be synthesized by substituting 6-nitro-4-chloroquinazoline with 2-(4-bromophenyl)ethylamine.
Properties
CAS No. |
647376-13-4 |
|---|---|
Molecular Formula |
C16H13BrN4O2 |
Molecular Weight |
373.20 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C16H13BrN4O2/c17-12-3-1-11(2-4-12)7-8-18-16-14-9-13(21(22)23)5-6-15(14)19-10-20-16/h1-6,9-10H,7-8H2,(H,18,19,20) |
InChI Key |
ULCNYTIOFGTWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenyl)ethylamine, which is then reacted with 6-nitroquinazoline-4-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Major Products:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and nitroquinazoline moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Quinazolin-4-amines
Biological Activity
N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, recognized for its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl substituent and a nitro group at specific positions on the quinazoline ring, which contributes to its unique reactivity and biological properties. The structure can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 360.19 g/mol
This compound primarily functions as a kinase inhibitor . It binds to the ATP-binding site of various kinases, disrupting cell signaling pathways that regulate cell proliferation and survival. This mechanism is particularly relevant in cancer biology, where the inhibition of specific kinases can lead to reduced tumor growth.
Kinase Inhibition
Research indicates that this compound exhibits selective inhibition against several kinases involved in cancer progression. For instance, it has shown promising results in inhibiting:
- EGFR (Epidermal Growth Factor Receptor) : A key player in non-small cell lung cancer (NSCLC) signaling pathways.
- NEK4 (Never in Mitosis A Related Kinase 4) : Associated with cell cycle regulation and tumor metastasis.
The inhibition of these kinases leads to significant effects on cancer cell viability and apoptosis induction.
Case Studies
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC (µM) | Target Kinase |
|---|---|---|---|
| This compound | Structure | ~1 | NEK4 |
| Spautin-1 | Structure | ~2 | EGFR |
| Afatinib | Structure | ~5 | EGFR |
Applications and Future Directions
Given its potent biological activity, this compound holds promise for development as a therapeutic agent in oncology. Ongoing research is focused on:
- Enhancing selectivity towards specific kinases to minimize off-target effects.
- Investigating combination therapies with existing chemotherapeutics to improve efficacy against resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
